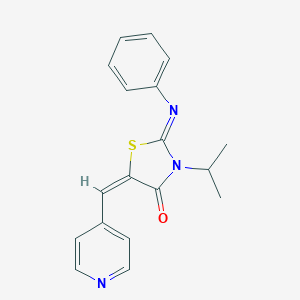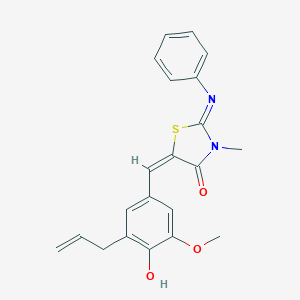![molecular formula C20H23ClN2O3S B298661 1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide](/img/structure/B298661.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide selectively binds to the mGluR1 receptor and inhibits its activity. The mGluR1 receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, which are important processes in the central nervous system. By inhibiting the activity of the mGluR1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It can reduce the release of glutamate, a neurotransmitter that is involved in various neurological disorders. Additionally, this compound can modulate the activity of ion channels and reduce the excitability of neurons. These effects can lead to a reduction in seizure activity and potentially provide neuroprotective benefits in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, this compound has been extensively studied in animal models and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of this compound can vary depending on the experimental model and the dose used.
Direcciones Futuras
There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide. One potential area of research is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in neurological disorders. This includes studying its effects in human clinical trials and exploring its potential use in combination with other drugs or therapies. Finally, there is also potential for the development of new compounds that target the mGluR1 receptor and have improved efficacy and safety profiles compared to this compound.
Métodos De Síntesis
1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-isopropylaniline to form 1-(4-chlorophenylsulfonyl)-2-isopropylaniline. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form this compound. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease and can reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
Propiedades
Fórmula molecular |
C20H23ClN2O3S |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-N-(2-propan-2-ylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14(2)17-6-3-4-7-18(17)22-20(24)19-8-5-13-23(19)27(25,26)16-11-9-15(21)10-12-16/h3-4,6-7,9-12,14,19H,5,8,13H2,1-2H3,(H,22,24) |
Clave InChI |
BWQDCKPZZUYPRU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)

![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)